2,5-dioxopyrrolidin-1-yl carbamate
Overview
Description
2,5-dioxopyrrolidin-1-yl carbamate is a versatile organic compound with the molecular formula C5H6N2O4. It is known for its reactivity and is commonly used in various chemical reactions and industrial applications. This compound is particularly valued for its role in the synthesis of biologically active molecules and its utility in protecting amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-dioxopyrrolidin-1-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 2,5-dioxopyrrolidin-1-yl carbonate with an amine under mild conditions . The reaction typically occurs in the presence of a base such as triethylamine, and the product is isolated through standard purification techniques like recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl carbamate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amino acids and other nitrogen-containing compounds to form Schiff bases and imine derivatives.
Decomposition: Exposure to light can cause the decomposition of this compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from reactions involving this compound include protected amino acids and various biologically active molecules .
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl carbamate involves its ability to form stable covalent bonds with amino groups in proteins and peptides. This reactivity allows it to modify the structure and function of these biomolecules, making it useful in various biochemical applications . In medicinal chemistry, its anticonvulsant and analgesic effects are believed to be mediated through the inhibition of calcium currents in neuronal cells .
Comparison with Similar Compounds
2,5-dioxopyrrolidin-1-yl carbamate can be compared to other similar compounds such as:
2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group for amino acids.
2,5-dioxopyrrolidin-1-yl propanamide: Known for its anticonvulsant properties.
2,5-dioxopyrrolidin-1-yl butanamide: Also exhibits anticonvulsant and analgesic activities.
The uniqueness of this compound lies in its versatility and stability, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPJDIWBPNRPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-44-8 | |
Record name | 2,5-dioxopyrrolidin-1-yl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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